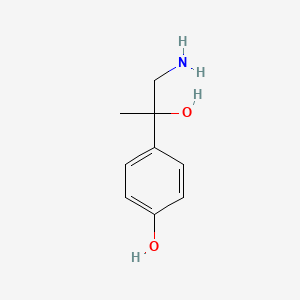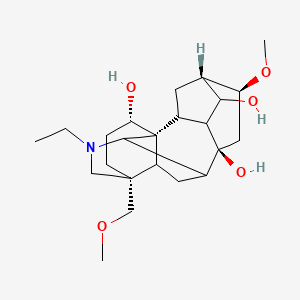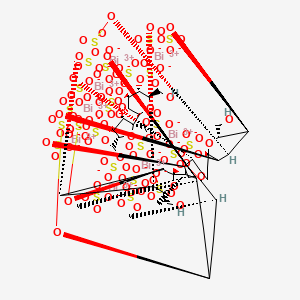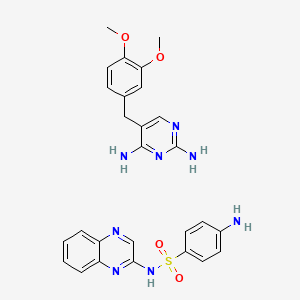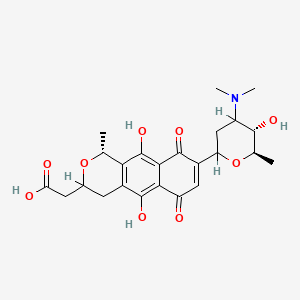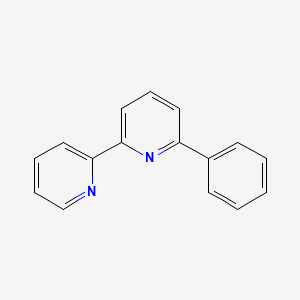
6-苯基-2,2'-联吡啶
描述
6-Phenyl-2,2’-bipyridine is a type of ligand that has been used in various chemical reactions . It has been successfully constructed into mono- and di-nuclear organoplatinum (II) monomers with cyclometalated ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .
Synthesis Analysis
The synthesis of 6-Phenyl-2,2’-bipyridine involves a direct base-assisted arene C (sp 2 )–H cyclometalation reaction from the rather unreactive precursor materials NiX 2 and HPhbpy (6-phenyl-2,2’-bipyridine) or from the versatile precursor [Ni (HPhbpy)Br 2] 2 . This process allows quantitative access to the title compound from Ni (II) on synthetically useful timescales through base-assisted C‒H activation in nonpolar media at elevated temperature .Molecular Structure Analysis
The molecular structure of 6-Phenyl-2,2’-bipyridine complexes has been studied in various contexts . For example, the crystal and molecular structure of the complex [Ru (HL) 2 Cl 2 ] indicates that it contains two N -bonded ligands and a cis arrangement of the chlorides .Chemical Reactions Analysis
6-Phenyl-2,2’-bipyridine has been involved in various chemical reactions. For instance, it has been used in the self-assembly of platinum (ii) complexes, displaying intriguing solvato- and iono-chromic phenomena . It has also been used in a direct base-assisted C‒H cyclonickelation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Phenyl-2,2’-bipyridine include a molecular weight of 232.28, a melting point of 83.5-84.5 °C, a boiling point of 390.3±27.0 °C (Predicted), and a density of 1.125±0.06 g/cm3 (Predicted) .科学研究应用
Organometallic Synthesis
6-Phenyl-2,2’-bipyridine: is utilized in the synthesis of organometallic complexes. For instance, it has been used in the direct base-assisted C‒H Cyclonickelation to form organonickel complexes . This process involves the activation of C(sp2)–H bonds and is significant in the field of catalysis and material science.
Photophysical Properties
This compound is integral in studying the photophysical properties of materials. Research involving platinum (II) 6-phenyl-2,2′-bipyridine complexes has revealed solvato- and iono-chromic phenomena, which are essential for understanding light-matter interactions .
Light-Emitting Devices
6-Phenyl-2,2’-bipyridine: derivatives are used in the development of light-emitting devices . Cyclopalladated complexes of this compound have been shown to exhibit phosphorescent properties, making them suitable for applications in OLEDs and other lighting technologies .
Theoretical Chemistry
6-Phenyl-2,2’-bipyridine: is also a subject of theoretical studies to understand its electronic structure and bonding. Computational methods like DFT are used to predict its behavior in various chemical environments .
作用机制
Target of Action
The primary targets of 6-Phenyl-2,2’-bipyridine are platinum (II) and DNA . The compound forms complexes with platinum (II), which are capable of displaying intriguing solvato- and iono-chromic phenomena . Additionally, the compound has been shown to intercalate with DNA, affecting its structure and function .
Mode of Action
6-Phenyl-2,2’-bipyridine interacts with its targets through non-covalent interactions. In the case of platinum (II), the compound forms mono- and di-nuclear organoplatinum (II) monomers with cyclometalated 6-phenyl-2,2’-bipyridine ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .
When interacting with DNA, the compound exhibits multiple binding modes of mono/bisintercalation and groove binding . This interaction with DNA is based on viscosity measurements .
Biochemical Pathways
The compound’s ability to form complexes with platinum (ii) and to intercalate with dna suggests that it may influence a variety of cellular processes, including dna replication and transcription .
Pharmacokinetics
Given its ability to form complexes with platinum (ii) and to intercalate with dna, it is likely that these properties will significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 6-Phenyl-2,2’-bipyridine’s action are largely dependent on its interaction with its targets. The formation of complexes with platinum (II) can lead to intriguing solvato- and iono-chromic phenomena . On the other hand, its interaction with DNA can affect the structure and function of the DNA, potentially leading to changes in gene expression .
Action Environment
The action of 6-Phenyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with platinum (II) can be affected by the polarity of the solvent . Similarly, the compound’s interaction with DNA can be influenced by the presence of other molecules in the cellular environment .
安全和危害
未来方向
属性
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHGNUQPJHDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404883 | |
| Record name | Bipyridine, polymer-bound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2,2'-bipyridine | |
CAS RN |
61633-06-5 | |
| Record name | Bipyridine, polymer-bound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
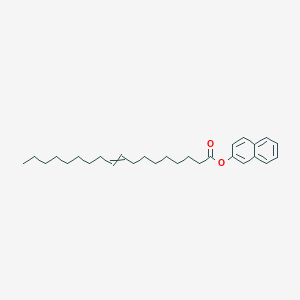
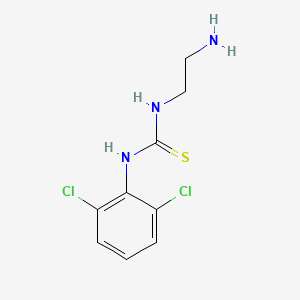
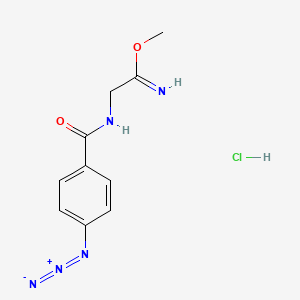
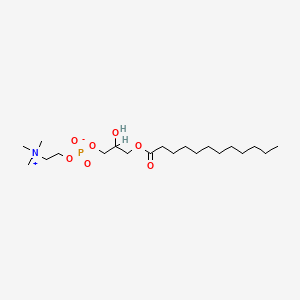

![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
